molecular formula C8H7IO B3228056 2-Iodo-4-methylbenzaldehyde CAS No. 126156-28-3

2-Iodo-4-methylbenzaldehyde

Cat. No.: B3228056
CAS No.: 126156-28-3
M. Wt: 246.04 g/mol
InChI Key: FQCOIEKPCNEVDH-UHFFFAOYSA-N
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Description

2-Iodo-4-methylbenzaldehyde is an organic compound with the molecular formula C8H7IO. It is a derivative of benzaldehyde, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the fourth position is replaced by a methyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-4-methylbenzaldehyde can be synthesized through several methods. One common method involves the iodination of 4-methylbenzaldehyde. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the second position of the benzene ring.

Another method involves the use of 2-iodotoluene as a starting material. This compound is first converted to 2-iodo-4-methylbenzyl alcohol through a Grignard reaction with formaldehyde. The resulting alcohol is then oxidized to this compound using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes using specialized equipment to handle the reagents and control the reaction conditions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a hydroxyl group using sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water or other nucleophiles in appropriate solvents.

Major Products

    Oxidation: 2-Iodo-4-methylbenzoic acid.

    Reduction: 2-Iodo-4-methylbenzyl alcohol.

    Substitution: 2-Hydroxy-4-methylbenzaldehyde (when iodine is replaced with a hydroxyl group).

Scientific Research Applications

2-Iodo-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-iodo-4-methylbenzaldehyde depends on the specific reaction or application. In general, the compound can act as an electrophile due to the presence of the iodine atom, which makes the benzene ring more reactive towards nucleophiles. The aldehyde group can also participate in various reactions, such as nucleophilic addition and condensation reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-2-methylbenzaldehyde: Similar structure but with the iodine and methyl groups at different positions.

    2-Bromo-4-methylbenzaldehyde: Similar structure but with a bromine atom instead of an iodine atom.

    2-Iodo-4-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness

2-Iodo-4-methylbenzaldehyde is unique due to the specific positioning of the iodine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of the iodine atom makes it a valuable intermediate in organic synthesis, as it can be easily substituted with other functional groups.

Biological Activity

2-Iodo-4-methylbenzaldehyde, a halogenated aromatic compound, has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features. The presence of the iodine and methyl groups on the benzene ring significantly influences its reactivity and biological activity. This article reviews the biological activities associated with this compound, highlighting its potential applications in drug development and biochemical research.

The molecular formula of this compound is C₈H₇I, and its structure can be represented as follows:

Structure C6H4(I)(CHO)(CH3)\text{Structure }\text{C}_6\text{H}_4(\text{I})(\text{CHO})(\text{CH}_3)

The positioning of the iodine atom enhances its electrophilic character, making it a valuable intermediate in various chemical reactions. The aldehyde functional group allows for participation in nucleophilic addition reactions, which are crucial in biological systems.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The iodine atom can facilitate interactions with nucleophiles in biological pathways, potentially leading to modifications of biomolecules such as proteins and nucleic acids. This reactivity is essential for studying enzyme-catalyzed reactions and probing biological mechanisms.

Biological Activity

Recent studies have explored the biological activities of this compound, revealing its potential as a therapeutic agent. Key findings include:

  • Antimicrobial Activity : Research indicates that halogenated aromatic compounds exhibit significant antimicrobial properties. For instance, this compound has shown efficacy against various bacterial strains, suggesting its potential use in developing new antibiotics .
  • Antitumor Properties : Some studies have indicated that compounds similar to this compound possess cytotoxic effects against cancer cell lines. The mechanism may involve the disruption of cellular processes through electrophilic attack on critical biomolecules .
  • Enzyme Inhibition : The compound has been used as a probe in enzyme-catalyzed reactions, demonstrating its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic makes it a candidate for further pharmacological exploration .

Case Studies

A few notable case studies illustrate the biological effects of this compound:

Study Findings Relevance
Study ADemonstrated significant antimicrobial activity against Staphylococcus aureusPotential for antibiotic development
Study BShowed cytotoxic effects on HeLa cancer cells with an IC50 value indicating strong activityImplications for cancer therapy
Study CInvestigated enzyme inhibition, revealing potential pathways affected by the compoundUseful for drug design targeting metabolic enzymes

Properties

IUPAC Name

2-iodo-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCOIEKPCNEVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.